molecular formula BF4H4N B080579 Ammonium tetrafluoroborate CAS No. 13826-83-0

Ammonium tetrafluoroborate

Cat. No. B080579
Key on ui cas rn: 13826-83-0
M. Wt: 104.85 g/mol
InChI Key: PDTKOBRZPAIMRD-UHFFFAOYSA-O
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Patent
US07135575B2

Procedure details

Ammonium tetrafluoroborate (20.97 g, 200 mmol) was dissolved in aqueous acetic acid (500 mL AcOH/250 mL water) and cooled to 0° C. 2-Methyl-4-bromoaniline (18.61 g, 100 mmol) and 42 mL of aqueous concentrated HCl (36% w/w, 12N, 500 mmol) were sequentially added. The mixture was stirred for 20 minutes at 0° C. and NaNO2 (7.59 g, 110 mmol) was added. The reaction was stirred for 1 hour at 0° C. and warmed to room temperature. After 16 hours at room temperature, the mixture was concentrated under reduced pressure and the residue was azeotroped with toluene and dried under high vacuum. The solid was suspended in 500 mL of CHCl3 and KOAc (12.76 g, 130 mmol) and 18-crown-6 (7.93 g, 30 mmol) were added. The reaction was stirred for 1.5 hours at room temperature. The mixture was washed with water, dried over anhydrous MgSO4, filtered through Celite and concentrated under reduced pressure to provide 30 g of 5-bromo-1H-indazole (compound 20) as a tan solid. The crude material was used without further purification.
Quantity
20.97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.61 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.59 g
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
12.76 g
Type
reactant
Reaction Step Four
Quantity
7.93 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[NH4+].[CH3:7][C:8]1[CH:14]=[C:13]([Br:15])[CH:12]=[CH:11][C:9]=1[NH2:10].Cl.[N:17]([O-])=O.[Na+].CC([O-])=O.[K+].C1OCCOCCOCCOCCOCCOC1>C(O)(=O)C>[Br:15][C:13]1[CH:14]=[C:8]2[C:9](=[CH:11][CH:12]=1)[NH:10][N:17]=[CH:7]2 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
20.97 g
Type
reactant
Smiles
F[B-](F)(F)F.[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
18.61 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)Br
Name
Quantity
42 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7.59 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
KOAc
Quantity
12.76 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
7.93 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour at 0° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WAIT
Type
WAIT
Details
After 16 hours at room temperature
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1.5 hours at room temperature
Duration
1.5 h
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 152.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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